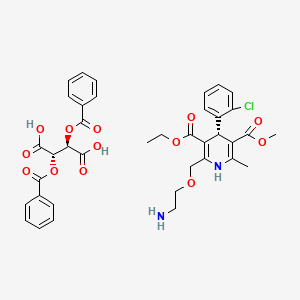
(R)-Amlodipine Hemi-dibenzoyl-L-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Amlodipine Hemi-dibenzoyl-L-tartrate is a chemical compound that is often used in the pharmaceutical industry. It is a derivative of amlodipine, a well-known calcium channel blocker used to treat high blood pressure and angina. The compound is characterized by its unique molecular structure, which includes a hemi-dibenzoyl-L-tartrate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Amlodipine Hemi-dibenzoyl-L-tartrate typically involves several steps, starting with the preparation of the amlodipine base. This is followed by the introduction of the hemi-dibenzoyl-L-tartrate moiety through a series of chemical reactions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of ®-Amlodipine Hemi-dibenzoyl-L-tartrate is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process.
化学反応の分析
Types of Reactions
®-Amlodipine Hemi-dibenzoyl-L-tartrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
科学的研究の応用
®-Amlodipine Hemi-dibenzoyl-L-tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies involving calcium channel blockers and their effects on cellular processes.
Medicine: It is used in the development of new pharmaceutical formulations for the treatment of cardiovascular diseases.
Industry: It is used in the production of high-purity chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of ®-Amlodipine Hemi-dibenzoyl-L-tartrate involves the inhibition of calcium ion influx through L-type calcium channels. This leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved include the regulation of intracellular calcium levels.
類似化合物との比較
Similar Compounds
Amlodipine: A widely used calcium channel blocker with a similar mechanism of action.
Nifedipine: Another calcium channel blocker used to treat hypertension and angina.
Felodipine: A calcium channel blocker with a longer duration of action compared to amlodipine.
Uniqueness
®-Amlodipine Hemi-dibenzoyl-L-tartrate is unique due to its hemi-dibenzoyl-L-tartrate moiety, which may confer additional pharmacokinetic or pharmacodynamic properties. This makes it a valuable compound for research and development in the pharmaceutical industry.
特性
分子式 |
C38H39ClN2O13 |
|---|---|
分子量 |
767.2 g/mol |
IUPAC名 |
(2R,3S)-2,3-dibenzoyloxybutanedioic acid;3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C18H14O8/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h5-8,17,23H,4,9-11,22H2,1-3H3;1-10,13-14H,(H,19,20)(H,21,22)/t17-;13-,14+/m1./s1 |
InChIキー |
HGESXLUHWHUOLN-RXBLJCKUSA-N |
異性体SMILES |
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O[C@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


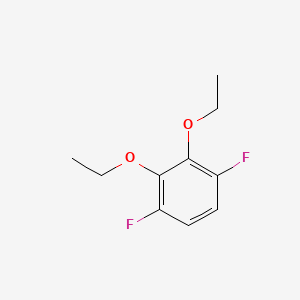

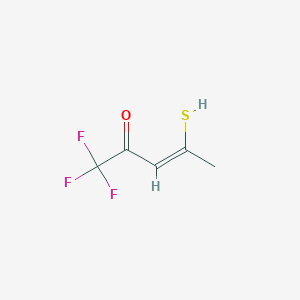
![N-[(2S)-1-[[(E)-3-methylbut-1-enyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B13406681.png)

![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)
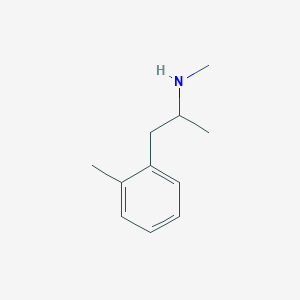

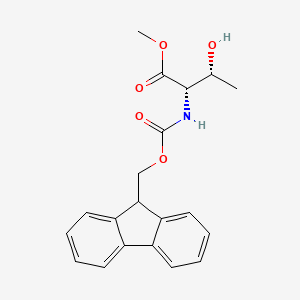
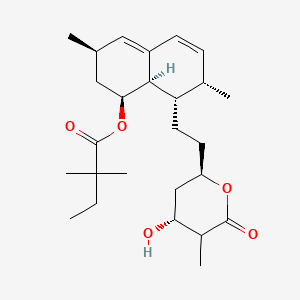
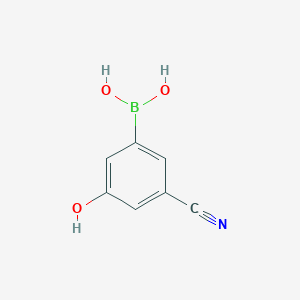
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)

